

# Preparing Z-Leu-Arg-AMC Stock Solution: Application Notes and Protocols

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## Compound of Interest

Compound Name: Z-Leu-Arg-AMC

Cat. No.: B120511

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## Introduction

**Z-Leu-Arg-AMC** is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of various proteases, particularly cysteine proteases such as cathepsins (K, L, S, V) and other enzymes like kallikrein and falcipain II.[1][2] The substrate consists of the dipeptide Leucine-Arginine, N-terminally protected by a benzyloxycarbonyl (Z) group, and C-terminally linked to a 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released. The rate of AMC liberation, measured by an increase in fluorescence, is directly proportional to the enzyme's activity. This application note provides a detailed protocol for the preparation of a **Z-Leu-Arg-AMC** stock solution and its application in a typical enzyme activity assay.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for **Z-Leu-Arg-AMC** and its fluorescent product, AMC.

Parameter	Value	Reference
Z-Leu-Arg-AMC		
Molecular Weight	578 g/mol	[1]
Recommended Solvent	DMSO	[3]
Recommended Stock Solution Concentration	10 mM	[4][5]
Recommended Storage of Stock Solution	-20°C, protected from light	[3]
7-Amino-4-methylcoumarin (AMC)		
Excitation Wavelength	360-380 nm	[1][6]
Emission Wavelength	440-460 nm	[1][6]

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Z-Leu-Arg-AMC Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Z-Leu-Arg-AMC** in Dimethyl Sulfoxide (DMSO).

Materials:

- **Z-Leu-Arg-AMC** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

#### Procedure:

- **Equilibration:** Allow the vial of **Z-Leu-Arg-AMC** powder to reach room temperature before opening to prevent moisture condensation.
- **Weighing:** Accurately weigh out a specific amount of **Z-Leu-Arg-AMC** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.78 mg of the powder.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the powder. For 5.78 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is typically stable for several months when stored properly.<sup>[3]</sup>

## Protocol 2: General Enzyme Activity Assay Using Z-Leu-Arg-AMC

This protocol provides a general workflow for measuring protease activity in a 96-well plate format. The final concentrations of the enzyme and substrate should be optimized for each specific experiment.

#### Materials:

- 10 mM **Z-Leu-Arg-AMC** stock solution in DMSO
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT and 1 mM EDTA, specific buffer composition may vary depending on the enzyme)
- Purified enzyme or cell lysate containing the enzyme of interest
- Enzyme inhibitor (optional, for control)
- Black 96-well microplate (for fluorescence assays)

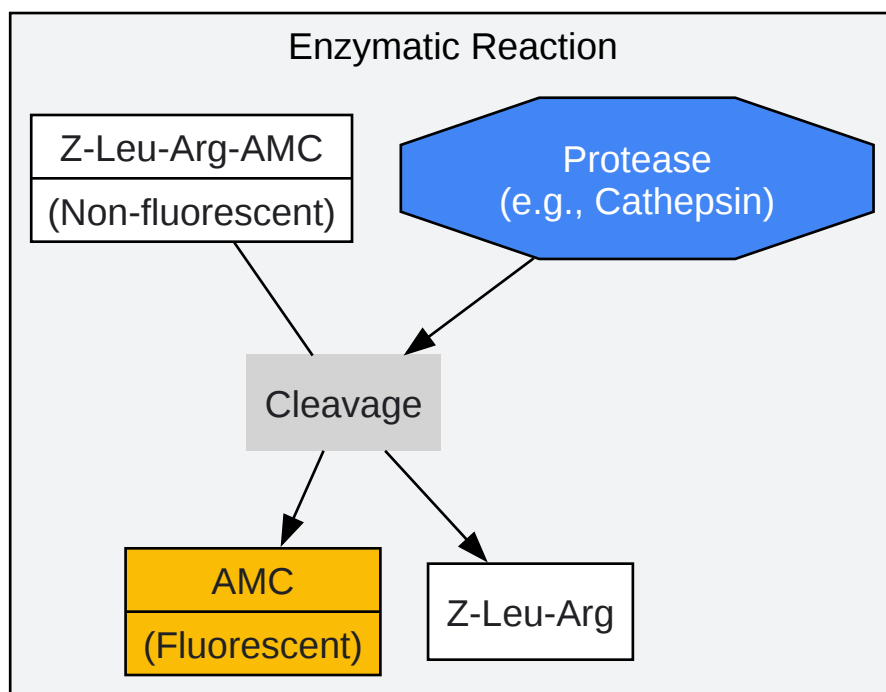
- Fluorescence microplate reader

#### Procedure:

- Prepare Working Substrate Solution: Dilute the 10 mM **Z-Leu-Arg-AMC** stock solution in Assay Buffer to the desired final working concentration. A typical final concentration in the assay ranges from 10-100  $\mu\text{M}$ .<sup>[3][7]</sup> Prepare this solution fresh before use.
- Set up the Assay Plate:
  - Test Wells: Add the enzyme solution (purified enzyme or cell lysate) to the wells.
  - Inhibitor Control Wells (Optional): Pre-incubate the enzyme solution with a known inhibitor before adding the substrate.
  - Blank Wells: Add Assay Buffer without the enzyme to measure background fluorescence.
- Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100  $\mu\text{L}$ ).
- Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C). Measure the increase in fluorescence intensity over time (kinetic mode) with excitation at 360-380 nm and emission at 440-460 nm.<sup>[1][6]</sup> Readings can be taken every 1-2 minutes for 30-60 minutes.
- Data Analysis:
  - Subtract the background fluorescence (from blank wells) from the fluorescence readings of the test and control wells.
  - Determine the rate of the reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.
  - The enzyme activity is proportional to this rate.

## Visualizations

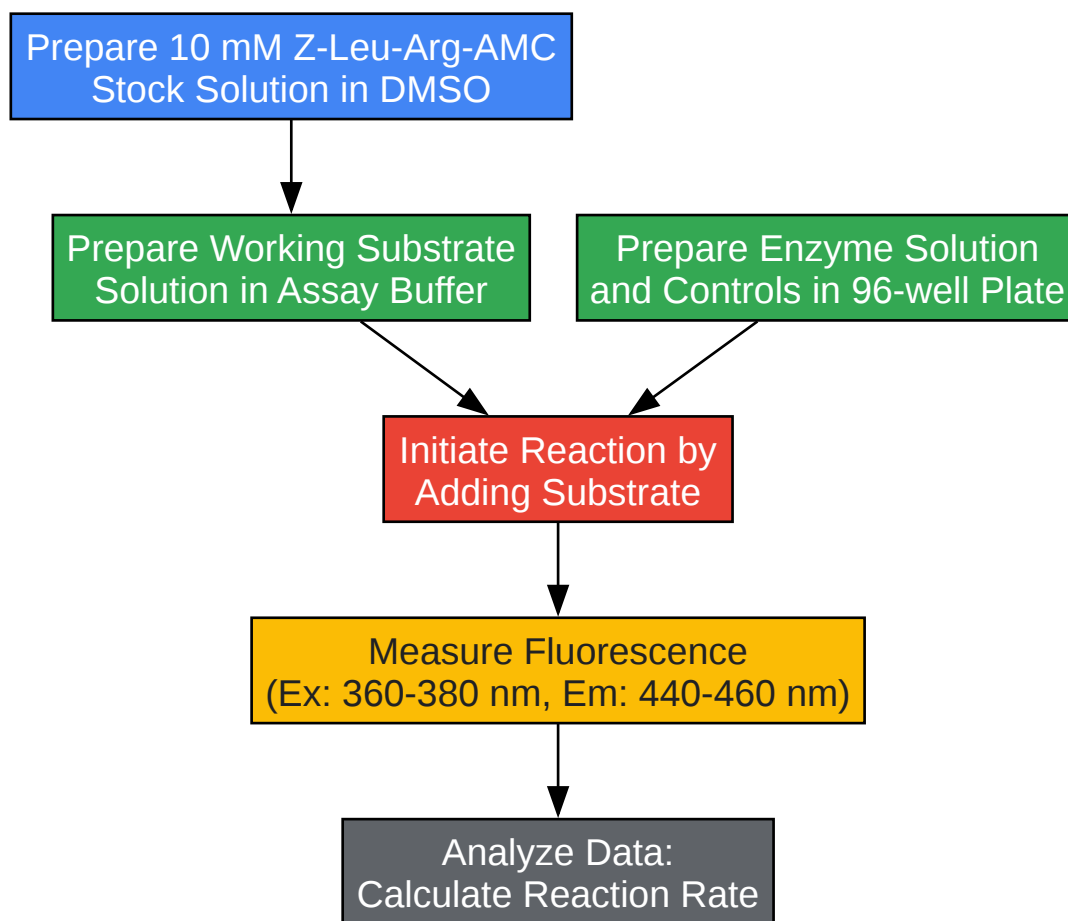
### Enzymatic Cleavage of Z-Leu-Arg-AMC



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Caption: Enzymatic cleavage of **Z-Leu-Arg-AMC** by a protease.

## Experimental Workflow for Protease Activity Assay



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Caption: Workflow for a protease activity assay using **Z-Leu-Arg-AMC**.

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